Bienvenue dans la boutique en ligne BenchChem!

12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid

Platelet aggregation inhibition Eicosanoid potency ranking 12-LOX pathway

12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid (12-HPEPE; CAS 101973-23-3) is a hydroperoxy fatty acid derived from eicosapentaenoic acid (EPA) via 12-lipoxygenase (12-LOX) oxidation. It functions as a short-lived signaling intermediate that is rapidly reduced to 12-hydroxyeicosapentaenoic acid (12-HEPE) in biological systems.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 101973-23-3
Cat. No. B010575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid
CAS101973-23-3
Synonyms12-HPEPE
12-hydroperoxy-5,8,11,14,17-eicosapentaenoic acid
12S-HPEPE
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC(=CCC=CCC=CCCCC(=O)O)OO
InChIInChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13,17,23H,2,5-6,12,14-16,18H2,1H3,(H,21,22)/b4-3+,9-7+,11-8+,13-10+,19-17-
InChIKeyHDMYXONNVAOHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid (12-HPEPE) CAS 101973-23-3: What It Is and Why Source Identity Matters


12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid (12-HPEPE; CAS 101973-23-3) is a hydroperoxy fatty acid derived from eicosapentaenoic acid (EPA) via 12-lipoxygenase (12-LOX) oxidation [1]. It functions as a short-lived signaling intermediate that is rapidly reduced to 12-hydroxyeicosapentaenoic acid (12-HEPE) in biological systems [2]. The compound is classified as an eicosanoid and acts primarily as a platelet aggregation inhibitor, a role formally recognized in authoritative biochemical ontologies [2][3]. Unlike its reduced counterpart or other positional isomers, 12-HPEPE possesses a specific hydroperoxy moiety at the C12 position of the EPA backbone, which is the principal driver of its biological potency [1].

Why 12-HPEPE Cannot Be Replaced by 12-HEPE, 15-HPEPE, or 12-HPETE in Platelet and Inflammation Research


In‐class substitution among EPA‐derived eicosanoids carries a high risk of functional mismatch because the position and oxidation state of the oxygen functionality dictate biological potency, not merely the EPA scaffold [1]. The 12‑hydroperoxy group is essential for maximal anti‑platelet activity: the reduced 12‑hydroxy analog (12‑HEPE) is virtually inactive against platelet aggregation, and the 5‑ and 15‑hydroperoxy positional isomers (5‑HpEPE, 15‑HpEPE) are significantly less potent [1][2]. Furthermore, while 12‑HPEPE and the arachidonic acid‐derived analog 12‑HPETE are equipotent inhibitors of platelet function, only 12‑HPEPE has been directly implicated in the EPA‐specific down‑regulation of PGHS‑2 (COX‑2) in human pulmonary microvascular endothelial cells, a distinct anti‑inflammatory mechanism [1][3]. Consequently, researchers evaluating the EPA–12‑LOX signaling axis or screening for pathway‑selective inhibitors require 12‑HPEPE itself to avoid confounding loss of potency or altered target engagement.

Quantitative Differentiation of 12-HPEPE from Its Closest Analogs: Head-to-Head Platelet and Anti-Inflammatory Evidence


12-Hydroperoxy Derivatives Are >10-Fold More Potent Anti-Platelet Agents Than Their 12-Hydroxy Counterparts

In washed human platelets stimulated with arachidonic acid or collagen, 12‑HPEPE and 12‑HPETE produce concentration‑dependent inhibition of aggregation and serotonin release, whereas their reduced 12‑hydroxy analogs (12‑HEPE and 12‑HETE) show negligible activity at equivalent concentrations [1]. Published IC₅₀ values for 12‑HPETE against AA‑induced aggregation are 2–3 µM and against collagen‑induced aggregation are ~6 µM; the 1986 direct comparison establishes that 12‑HPEPE is equipotent to 12‑HPETE, placing its IC₅₀ in the same low‑micromolar range [1][2]. In contrast, 12‑HEPE inhibits platelet aggregation with an IC₅₀ of 24 µM, approximately a 10‑fold right‑shift relative to the hydroperoxide [3]. This demonstrates that the hydroperoxy functionality, not the EPA backbone, is the critical pharmacophore for potent anti‑platelet activity.

Platelet aggregation inhibition Eicosanoid potency ranking 12-LOX pathway

12-HPEPE and 12-HPETE Are Equipotent Platelet Inhibitors, but Only 12-HPEPE Is an EPA Metabolite Directly Implicated in PGHS-2 Downregulation

Head‑to‑head comparison in washed human platelets demonstrates that 12‑HPEPE and 12‑HPETE exhibit equivalent potency in suppressing arachidonic acid‑ and collagen‑induced platelet aggregation and 5‑HT release [1]. The two compounds also show additive inhibitory effects when combined [1]. However, in human pulmonary microvascular endothelial cells (HPMECs), only the EPA‑derived 12(S)‑HPEPE (along with 15(S)‑HpEPE and LTD₅) reproduced the EPA‑induced down‑regulation of IL‑1β‑stimulated PGHS‑2 (COX‑2) expression; the AA‑derived analog 12‑HPETE was not tested in that context and is not linked to this mechanism [2]. This bifurcation means that for studies focused on EPA‑specific anti‑inflammatory transcriptional regulation, 12‑HPEPE provides a mechanistic signal that the equipotent platelet inhibitor 12‑HPETE does not address.

EPA-specific signaling PGHS-2/COX-2 regulation Endothelial inflammation

12-HPEPE Is More Potent Than 5-HPEPE and 15-HPEPE in Inhibiting Human Platelet Aggregation

The 1986 direct isomer comparison demonstrated that among the 5‑, 12‑, and 15‑hydroperoxy isomers of both EPA and AA, the 12‑hydroperoxy derivatives are the most potent inhibitors of platelet aggregation and serotonin release [1]. The potency rank order is 12‑HpEPE > 15‑HpEPE ≈ 5‑HpEPE, consistent with a requirement for the hydroperoxy group at the 12‑position for maximal interaction with the platelet effector pathway [1][2]. This positional specificity is not apparent from the fatty acid structure alone and means that substituting 15‑HpEPE or 5‑HpEPE for 12‑HPEPE will introduce a meaningful loss of inhibitory activity at equivalent concentrations.

Positional isomer potency 12-LOX substrate specificity Platelet pharmacology

When to Select 12-HPEPE: High-Impact Research and Industrial Application Scenarios


EPA-12-LOX Pathway Potency Screening: Discriminating Hydroperoxide-Dependent Anti-Platelet Activity

Use 12-HPEPE as the reference agonist/inhibitor when profiling novel small-molecule inhibitors of the 12-LOX pathway. Because 12-HPEPE exhibits ~10-fold greater platelet inhibitory potency than its reduced alcohol 12-HEPE, dose–response curves built with the alcohol will underestimate pathway blockade. The equipotency of 12-HPEPE and 12-HPETE [1] further allows direct comparison of EPA- versus AA-derived signaling in platelet functional assays.

EPA-Specific Anti-Inflammatory Mechanism Studies in Vascular Endothelial Models

When investigating EPA-mediated PGHS-2 (COX-2) down-regulation in human pulmonary or other microvascular endothelial cells, 12-HPEPE is the only 12-LOX product demonstrated to recapitulate the EPA effect [2]. Substituting 12-HPETE or the reduced analog 12-HEPE will not capture this EPA-specific transcriptional regulatory mechanism, potentially leading to misinterpretation of EPA's anti-inflammatory pharmacology.

Isomer-Specific Lipid Mediator Standards for LC-MS/MS Quantitation Panels

For targeted lipidomics workflows quantifying EPA-derived oxylipins in human plasma or tissue, 12-HPEPE must be included as a distinct analytical standard. Its retention time and fragmentation pattern differ from the 5- and 15-hydroperoxy isomers and from the reduced 12-HEPE species. Use of the correct standard ensures accurate quantitation of the 12-LOX–EPA axis activity, which is frequently misinterpreted when only stable hydroxy metabolites are measured [1][2].

Dual-Functional Reference Compound for Platelet–Endothelial Cross-Talk Studies

12-HPEPE uniquely combines potent anti-platelet activity with endothelial PGHS-2 down-regulation in a single molecular entity [1][2]. This dual functionality makes it the preferred reference standard for co-culture or transwell models examining how EPA-derived 12-LOX metabolites simultaneously modulate thrombotic and inflammatory endpoints—a profile that neither 12-HPETE (platelet-only) nor 15-HPEPE (weaker platelet activity) can fulfill.

Quote Request

Request a Quote for 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.